molecular formula C14H12N4O3S B2465338 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide CAS No. 2034323-36-7

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide

Cat. No.: B2465338
CAS No.: 2034323-36-7
M. Wt: 316.34
InChI Key: WQSQSLBLRNSGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and agriculture. This compound is a derivative of thieno[3,2-d]pyrimidine, a structure known for its biological activity.

Mechanism of Action

Target of Action

It’s known that this compound exhibits activity as a fungicide , suggesting that its targets are likely to be key proteins or enzymes in fungal pathogens.

Mode of Action

As a fungicide, it’s plausible that it interacts with its targets in a way that inhibits the growth or reproduction of fungal pathogens .

Biochemical Pathways

Given its fungicidal activity , it’s likely that it disrupts essential biochemical pathways in fungal pathogens, leading to their death or growth inhibition.

Result of Action

Given its fungicidal activity , it can be inferred that the compound leads to the death or growth inhibition of fungal pathogens.

Preparation Methods

The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with picolinamide under suitable conditions to yield the final product .

Chemical Reactions Analysis

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide has several scientific research applications:

Comparison with Similar Compounds

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide can be compared with other thieno[3,2-d]pyrimidine derivatives. Similar compounds include:

What sets this compound apart is its unique combination of structural features that confer specific biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c19-12(10-3-1-2-5-15-10)16-6-7-18-13(20)11-9(4-8-22-11)17-14(18)21/h1-5,8H,6-7H2,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSQSLBLRNSGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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